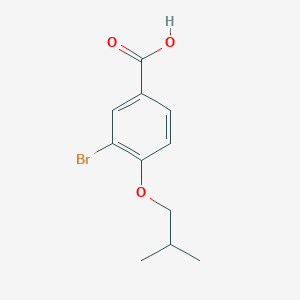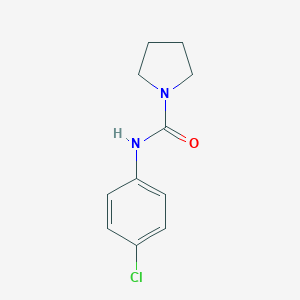![molecular formula C19H18N4O B185462 (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone CAS No. 182202-75-1](/img/structure/B185462.png)
(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone is a synthetic organic compound characterized by its unique chemical structure. This compound finds applications in various fields, including medicinal chemistry, where it shows potential as a pharmacological agent due to its complex molecular architecture.
準備方法
The synthesis of (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone typically involves multi-step synthetic routes. Here is a general outline of the synthetic process:
Starting Materials: : Begin with commercially available starting materials such as 4-aminobenzaldehyde and 2-methylbenzimidazole.
Condensation Reaction: : Conduct a condensation reaction between 4-aminobenzaldehyde and 2-methylbenzimidazole under acidic conditions to form the intermediate.
Cyclization: : Subject the intermediate to cyclization by heating with a suitable dehydrating agent, which results in the formation of the benzo[b]imidazo[4,5-d]azepin-6(1H)-yl core.
Reduction: : Perform a reduction step to convert any imine or Schiff base functionalities into the corresponding amine.
Final Coupling: : Couple the resulting amine with a suitable carbonyl compound to introduce the methanone functionality, completing the synthesis.
Industrial production methods typically involve scaling up these laboratory procedures with optimizations for yield and purity, including the use of automated reactors and continuous flow systems.
化学反応の分析
(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidative products depending on the reaction conditions.
Reduction: : The compound can be reduced using hydrogenation catalysts like palladium on carbon in the presence of hydrogen gas, which might target the methanone or imine groups.
Substitution: : It can undergo nucleophilic substitution reactions, particularly at the amine and methanone sites. Common reagents include alkyl halides and acyl chlorides.
Condensation: : It can participate in condensation reactions with aldehydes and ketones, forming various derivatives.
The major products of these reactions are typically derivatives of the original compound with modified functional groups, tailored for specific applications in research and industry.
科学的研究の応用
Chemistry: : Utilized in the synthesis of advanced organic compounds and as a starting material for further chemical modifications.
Biology: : Explored for its potential in binding to specific biomolecules, enabling studies of enzyme kinetics and molecular interactions.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used as an intermediate in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity profile.
作用機序
The compound's mechanism of action typically involves its interaction with specific molecular targets. For instance, in medicinal applications, it might bind to active sites of enzymes, disrupting their normal function. The pathways involved often include inhibition of enzyme activity, interference with signal transduction pathways, or modification of cellular processes.
類似化合物との比較
When compared to similar compounds, (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone stands out due to its unique structural elements that combine features of benzimidazole and azepine derivatives. Similar compounds might include:
Benzimidazole derivatives: : Known for their antimicrobial and antiparasitic properties.
Azepine derivatives: : Often explored for their neurological and psychological effects.
These comparisons highlight the unique hybrid nature of this compound, combining functional elements from multiple compound classes to create a versatile and potentially highly effective chemical entity.
特性
IUPAC Name |
(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12/h2-9H,10-11,20H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUXZDWBSFNLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466311 |
Source


|
| Record name | (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182202-75-1 |
Source


|
| Record name | (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)






![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)

